molecular formula C9H8Br4O B3394150 1,2-Bis(dibromomethyl)-4-methoxybenzene CAS No. 89226-82-4

1,2-Bis(dibromomethyl)-4-methoxybenzene

Cat. No. B3394150
CAS RN: 89226-82-4
M. Wt: 451.77 g/mol
InChI Key: HINWOECPOPVUGX-UHFFFAOYSA-N
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Description

“1,2-Bis(dibromomethyl)-4-methoxybenzene” is a chemical compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry . The molecular formula of this compound is C8H6Br4 . Another similar compound is “4-Bromo-1,2-bis(dibromomethyl)benzene” with a molecular formula of C8H5Br5 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, substituted-benzene-1,2-dicarbaldehydes were synthesized by the reaction of substituted-1,2-bis(dibromomethyl)benzenes with fuming sulfuric acid, followed by hydrolysis . The yields were significantly improved by introducing solid sodium bicarbonate into the reaction mixture before hydrolysis and workup .

Safety and Hazards

The safety data sheet for “1,2-Bis(dibromomethyl)benzene” indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of inhalation, skin contact, or eye contact, immediate medical attention is required .

properties

IUPAC Name

1,2-bis(dibromomethyl)-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br4O/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,8-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINWOECPOPVUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(Br)Br)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60532236
Record name 1,2-Bis(dibromomethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60532236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(dibromomethyl)-4-methoxybenzene

CAS RN

89226-82-4
Record name 1,2-Bis(dibromomethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60532236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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